molecular formula C7H5Br2F B145451 2,5-Dibromo-4-fluorotoluene CAS No. 134332-29-9

2,5-Dibromo-4-fluorotoluene

Cat. No.: B145451
CAS No.: 134332-29-9
M. Wt: 267.92 g/mol
InChI Key: CAJWWHAZRJAYKR-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluorotoluene is an organic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where two bromine atoms and one fluorine atom are substituted at the 2nd, 5th, and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-fluorotoluene can be synthesized through several methods. One common approach involves the bromination of 4-fluorotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation or recrystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (such as Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents like ethanol or water.

Major Products:

    Substitution Reactions: Depending on the nucleophile used, products can include 2,5-dimethoxy-4-fluorotoluene or 2,5-di-tert-butoxy-4-fluorotoluene.

    Coupling Reactions: Products include biaryl compounds with various functional groups depending on the boronic acid used.

Scientific Research Applications

2,5-Dibromo-4-fluorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-fluorotoluene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes, involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

    2,4-Dibromo-6-fluorotoluene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2,5-Dibromo-4-chlorotoluene: Chlorine atom instead of fluorine, affecting the compound’s electronic properties and reactivity.

    2,5-Dibromo-4-methoxytoluene:

Uniqueness: 2,5-Dibromo-4-fluorotoluene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.

Properties

IUPAC Name

1,4-dibromo-2-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJWWHAZRJAYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369085
Record name 2,5-DIBROMO-4-FLUOROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134332-29-9
Record name 2,5-DIBROMO-4-FLUOROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134332-29-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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